molecular formula C11H12F3NO4S B12128127 4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid CAS No. 613657-97-9

4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid

Cat. No.: B12128127
CAS No.: 613657-97-9
M. Wt: 311.28 g/mol
InChI Key: VOSKFJRFTNXBJW-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is a compound that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism by which butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is unique due to its specific structure, which combines the properties of a butanoic acid derivative with the trifluoromethyl group. This combination enhances its stability, lipophilicity, and potential for various applications in research and industry .

Properties

CAS No.

613657-97-9

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.28 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C11H12F3NO4S/c12-11(13,14)8-4-1-2-5-9(8)20(18,19)15-7-3-6-10(16)17/h1-2,4-5,15H,3,6-7H2,(H,16,17)

InChI Key

VOSKFJRFTNXBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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